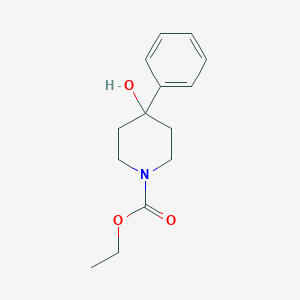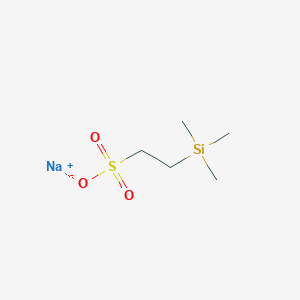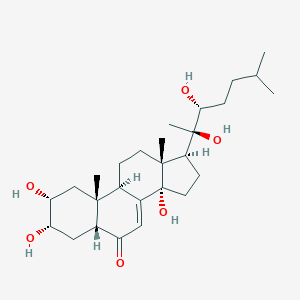![molecular formula C8H18BrNO2 B103082 Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide CAS No. 16332-26-6](/img/structure/B103082.png)
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide, also known as TPEA, is a quaternary ammonium compound that is widely used in scientific research. It is a water-soluble, cationic surfactant that possesses a positively charged nitrogen atom. TPEA is commonly used as a phase transfer catalyst, and it is also used in the synthesis of various chemicals.
Mecanismo De Acción
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It does this by forming a complex with the reactant, which allows it to dissolve in the solvent of the other phase. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is also known to act as a surfactant, reducing the surface tension of liquids and allowing for better mixing.
Efectos Bioquímicos Y Fisiológicos
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antiviral activity against herpes simplex virus type 1. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been shown to cause membrane damage in bacteria, leading to cell death. It has also been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide as a phase transfer catalyst is that it is highly effective and can be used in small quantities. It is also relatively inexpensive and easy to obtain. However, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is known to be toxic and should be handled with care. It can also cause irritation to the skin and eyes.
Direcciones Futuras
There are numerous future directions for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in scientific research. One area of interest is the development of new catalysts based on Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide. Another area of interest is the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the development of new antimicrobial agents. Overall, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is a versatile compound with numerous applications in scientific research, and its potential for future use is vast.
Métodos De Síntesis
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide can be synthesized through the reaction between 2-bromoethyl propionate and trimethylamine. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has numerous applications in scientific research. It is commonly used as a phase transfer catalyst in organic synthesis. It is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been used in the preparation of chiral compounds, and it has been found to be an effective catalyst in asymmetric synthesis.
Propiedades
Número CAS |
16332-26-6 |
|---|---|
Nombre del producto |
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
Fórmula molecular |
C8H18BrNO2 |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
trimethyl(2-propanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C8H18NO2.BrH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UTLQQOHOKLDRSX-UHFFFAOYSA-M |
SMILES |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
SMILES canónico |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
Otros números CAS |
16332-26-6 |
Sinónimos |
trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



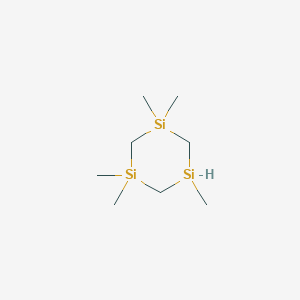
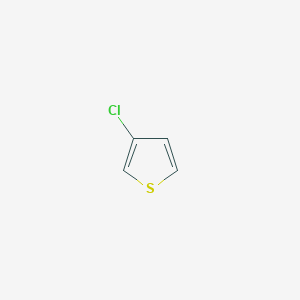
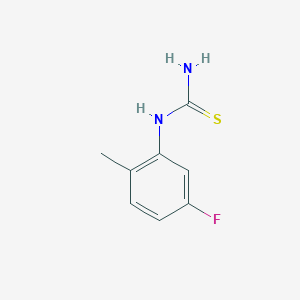
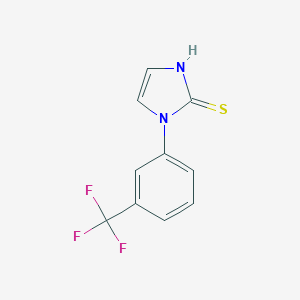
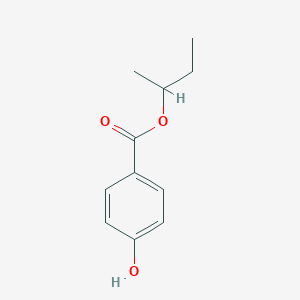
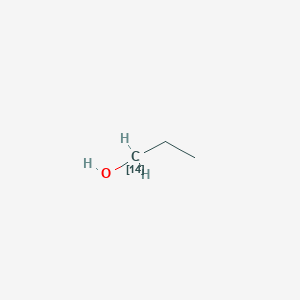
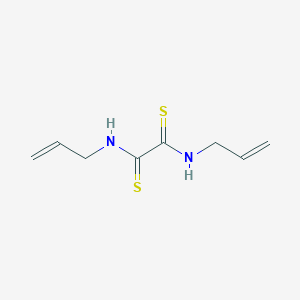
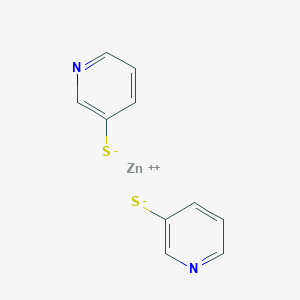
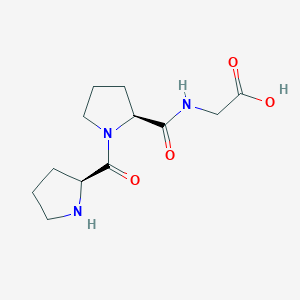
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
